![molecular formula C14H11BrO4S B2396485 4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid CAS No. 110046-40-7](/img/structure/B2396485.png)

4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

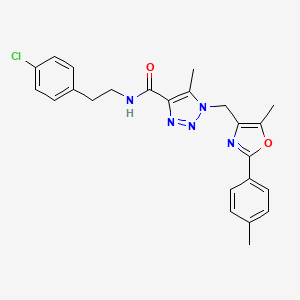

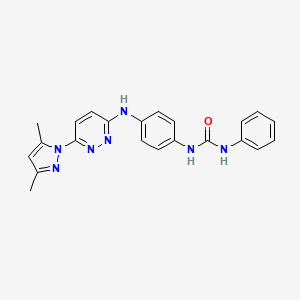

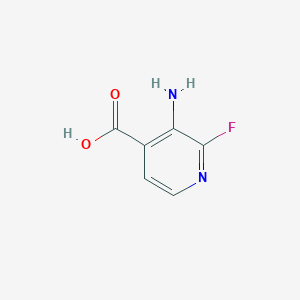

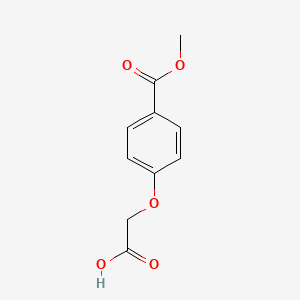

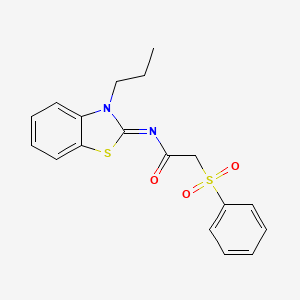

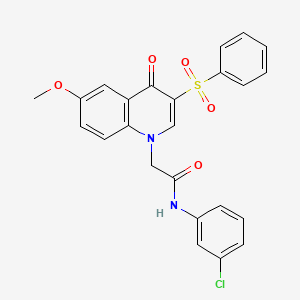

“4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid” is a chemical compound with the molecular formula C14H11BrO4S . It has an average mass of 355.204 Da and a monoisotopic mass of 353.956146 Da .

Synthesis Analysis

The synthesis of new compounds containing a this compound moiety has been reported . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a sulfonyl group attached to the 4-position of the benzene ring . The sulfonyl group is further substituted with a 4-bromophenyl group .Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid and its derivatives are extensively used in chemical synthesis, offering a range of functionalities for diverse applications. Notably, 4-(tosyloxy)benzoic acid, a derivative, has been synthesized using environmentally friendly methods, emphasizing the importance of green chemistry in modern synthesis techniques. This derivative, along with 4-((4-methylphenyl)sulfonamido)benzoic acid, was synthesized under green conditions, demonstrating a commitment to eco-friendly practices in chemical production. The structures of the synthesized products were confirmed through various spectroscopic methods, ensuring their purity and intended chemical composition (Almarhoon et al., 2019).

Biological Applications and Antimicrobial Activity

This compound derivatives have been synthesized and evaluated for their antimicrobial activities. These derivatives have shown significant efficacy in inhibiting the growth of various microorganisms, indicating their potential in developing new antimicrobial agents. The antimicrobial activity has been quantified using established methods such as the Bauer-Kirby disc diffusion method, highlighting the bio-potency of these sulfonamide derivatives (Dineshkumar & Thirunarayanan, 2019).

Material Science and Catalysis

In material science, sulfonated porous aromatic frameworks, incorporating 4-bromophenyl motifs, have been developed and are notable for their high thermal and chemical stability. These frameworks allow for post-synthetic functionalization under harsh conditions, showcasing their robust nature. Moreover, they exhibit excellent catalytic performance, particularly in acid-catalyzed esterification reactions, demonstrating their utility in industrial chemical processes (Goesten et al., 2016).

Mecanismo De Acción

Target of Action

It’s known that similar compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .

Mode of Action

It’s suggested that the lipophilic character of the compound, expressed by the clogp value, might enhance its antimicrobial effect for most tested bacterial strains .

Biochemical Pathways

It’s known that similar compounds have shown antimicrobial and antibiofilm actions , which suggests that they might interfere with the bacterial cell wall synthesis or protein production.

Pharmacokinetics

The lipophilic nature of the compound might influence its absorption and distribution within the body .

Result of Action

It’s known that similar compounds have shown antimicrobial and antibiofilm actions , suggesting that they might inhibit the growth of bacteria and prevent the formation of biofilms.

Propiedades

IUPAC Name |

4-[(4-bromophenyl)sulfonylmethyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO4S/c15-12-5-7-13(8-6-12)20(18,19)9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPINZJATFCJCJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20911467 |

Source

|

| Record name | 4-[(4-Bromobenzene-1-sulfonyl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110046-40-7 |

Source

|

| Record name | Benzoic acid, 4-(((4-bromophenyl)sulfonyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110046407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-Bromobenzene-1-sulfonyl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2396403.png)

![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2396404.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2396405.png)

![N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2396408.png)

![1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2396419.png)